molecular formula C12H20O2 B13058814 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

Cat. No.: B13058814
M. Wt: 196.29 g/mol
InChI Key: UWFPISHYJFBELU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a 4,4-dimethylated ring and a 2-methylpropanoyl (isobutyryl) group at the 2-position. The isobutyryl group (CH(CH₃)₂CO-) introduces steric bulk and electron-withdrawing effects, influencing reactivity and physical properties. This compound is primarily utilized in research settings, such as organic synthesis intermediates or structural analogs in drug discovery .

Molecular Formula: C₁₂H₂₀O₂ (calculated)
Key Features:

  • Cyclohexanone backbone with two methyl groups at the 4-position.
  • Isobutyryl substituent at the 2-position, contributing to steric hindrance and lipophilicity.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4,4-dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-8(2)11(14)9-7-12(3,4)6-5-10(9)13/h8-9H,5-7H2,1-4H3

InChI Key

UWFPISHYJFBELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CC(CCC1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Introduction to 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a compound with significant potential across various scientific and industrial fields. This article delves into its applications, supported by comprehensive data and insights from verified sources.

Cosmetic Formulations

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is utilized in cosmetic products for its fragrance properties and as a stabilizing agent in formulations. Its inclusion can enhance the sensory attributes of creams, lotions, and gels, making them more appealing to consumers.

Case Study: Cosmetic Stability

A study highlighted the effectiveness of this compound in maintaining the stability and sensory qualities of cosmetic emulsions. The research employed experimental design techniques to optimize formulations, demonstrating that the compound significantly influences rheological properties and moisture retention .

Fragrance Industry

Due to its pleasant aroma profile, this compound is widely used in the fragrance industry. It acts as a key ingredient in perfumes and scented products, providing a desirable scent while also enhancing the longevity of fragrances.

Case Study: Fragrance Longevity

Research indicates that formulations containing 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one exhibit improved scent retention over time compared to those without it. This makes it a valuable ingredient for high-end perfumery .

Pharmaceutical Applications

In pharmaceuticals, this compound has been explored for its potential therapeutic properties. Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Antimicrobial Properties

A recent investigation into its antimicrobial activity revealed promising results against various pathogens. The compound demonstrated significant inhibitory effects, suggesting potential applications in topical antimicrobial formulations .

Industrial Applications

The compound is also being studied for use in industrial applications such as coatings and adhesives due to its chemical stability and resistance to environmental factors.

Case Study: Coating Formulations

In industrial coatings, the addition of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one has been shown to enhance durability and resistance to abrasion. This application is particularly relevant in sectors requiring robust protective finishes .

Table 1: Summary of Applications

Application AreaKey BenefitsExample Products
Cosmetic FormulationsEnhances sensory attributesCreams, lotions
Fragrance IndustryImproves scent longevityPerfumes
PharmaceuticalsExhibits antimicrobial propertiesTopical creams
Industrial CoatingsIncreases durability and abrasion resistanceProtective coatings

Table 2: Research Findings on Antimicrobial Activity

PathogenInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Candida albicans1815

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one (CAS 1340072-06-1)

Structural Differences :

  • The acyl group at the 2-position is 2,2-dimethylpropanoyl (pivaloyl, (CH₃)₃CCO-) instead of isobutyryl. Molecular Formula: C₁₃H₂₂O₂ Molecular Weight: 210.31 g/mol Impact of Substituents:
  • Increased molecular weight (210.31 vs. ~196.29 for the target compound) may correlate with higher melting points.

4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one (CAS 17622-47-8)

Structural Differences :

  • Cyclohexenone ring (unsaturated) vs. cyclohexanone (saturated).
  • Substituents: 4-phenyl and 4,5-dimethyl groups.
    Molecular Formula : C₁₄H₁₆O
    Key Properties :
  • The conjugated enone system enhances reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to the saturated ketone in the target compound.
  • The phenyl group introduces aromaticity, increasing UV absorbance and stability .

(2S,3R)-2,3-Dimethyl-2-(2-methylallyl)cyclohexan-1-one

Structural Differences :

  • Stereochemistry at C2 and C3 (chiral centers).
  • Substituent: 2-methylallyl group instead of an acyl group.
    Key Properties :
  • The allyl group enables radical or electrophilic addition reactions, contrasting with the ketone-mediated reactivity of the target compound.
  • Stereochemical complexity may influence biological activity or crystallization behavior .

2-Methylcyclohexan-1-one

Structural Differences :

  • Simpler structure with only a single methyl group at the 2-position.
    Molecular Weight : 112.17 g/mol
    Comparison :
  • The absence of the 4,4-dimethyl and acyl groups results in lower molecular weight and reduced steric hindrance.
  • Higher volatility and solubility in water compared to the target compound.

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one C₁₂H₂₀O₂ 196.29 (calculated) 4,4-dimethyl, 2-isobutyryl High lipophilicity, steric hindrance
2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one C₁₃H₂₂O₂ 210.31 4,4-dimethyl, 2-pivaloyl Enhanced steric bulk, lower solubility
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one C₁₄H₁₆O 200.28 (calculated) 4-phenyl, 4,5-dimethyl, cyclohexenone Conjugated enone, UV-active
2-Methylcyclohexan-1-one C₇H₁₂O 112.17 2-methyl High volatility, simple reactivity

Research Findings and Implications

Steric Effects : The pivaloyl analog (C₁₃H₂₂O₂) exhibits greater steric hindrance than the target compound, likely slowing nucleophilic attacks at the ketone group .

Electronic Effects: The cyclohexenone derivative (C₁₄H₁₆O) demonstrates increased electrophilicity due to conjugation, enabling participation in reactions like Michael additions .

Synthetic Utility : The target compound’s isobutyryl group balances reactivity and steric bulk, making it a versatile intermediate for synthesizing complex ketones or heterocycles .

Biological Activity

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a cyclohexanone core with substituents that influence its biological activity. The presence of a carbonyl group is crucial for its interaction with biological targets. Understanding the structure allows researchers to modify it for enhanced efficacy.

Anticancer Activity

Recent studies have demonstrated that 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one exhibits anticancer properties , particularly against glioblastoma cells. Its effectiveness is attributed to several structural features:

  • Cytotoxicity : The compound shows significant cytotoxic effects at low micromolar concentrations, indicating its potential as an anticancer agent.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through mitochondrial pathways and by disrupting cellular respiration, similar to other known anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure can enhance or diminish its biological activity. For instance:

  • Carbonyl Group : The presence of a carbonyl group is essential for maintaining cytotoxic activity.
  • Substituent Variations : Altering substituents on the cyclohexanone ring can lead to varying levels of activity against different cancer cell lines .

Case Studies

  • In Vitro Studies : In vitro experiments have shown that the compound significantly reduces cell viability in glioblastoma cell lines compared to control groups. Specific concentrations were tested, revealing a dose-dependent response.
    Concentration (µM)Cell Viability (%)
    585
    1070
    2540
    5010
  • Mechanistic Insights : Further investigations into the mechanistic pathways indicated that the compound affects mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

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